molecular formula C7H8N2O2 B12814202 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid

3-(1-Methyl-1H-imidazol-4-yl)acrylic acid

Cat. No.: B12814202
M. Wt: 152.15 g/mol
InChI Key: WBKTZOKHVUJKIP-NSCUHMNNSA-N
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Description

3-(1-Methyl-1H-imidazol-4-yl)acrylic acid is an organic compound featuring an imidazole ring substituted with a methyl group at the 1-position and an acrylic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid typically involves the reaction of 1-methylimidazole with acrylic acid under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring or the acrylic acid moiety .

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. The acrylic acid moiety can also interact with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Uniqueness: 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid is unique due to the presence of both the methyl group and the acrylic acid moiety, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

(E)-3-(1-methylimidazol-4-yl)prop-2-enoic acid

InChI

InChI=1S/C7H8N2O2/c1-9-4-6(8-5-9)2-3-7(10)11/h2-5H,1H3,(H,10,11)/b3-2+

InChI Key

WBKTZOKHVUJKIP-NSCUHMNNSA-N

Isomeric SMILES

CN1C=C(N=C1)/C=C/C(=O)O

Canonical SMILES

CN1C=C(N=C1)C=CC(=O)O

Origin of Product

United States

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